1-Bromo-2-(cyclohexyloxy)cyclohexane
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H21BrO |
|---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
1-bromo-2-cyclohexyloxycyclohexane |
InChI |
InChI=1S/C12H21BrO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h10-12H,1-9H2 |
InChI Key |
NYJUBASFQIRYNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2CCCCC2Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 2 Cyclohexyloxy Cyclohexane and Analogous Structures
Precursor Synthesis and Derivatization Routes
The construction of the target molecule relies on the availability of suitably functionalized cyclohexane (B81311) precursors. These precursors must contain reactive sites that allow for the introduction of the cyclohexyloxy group and the bromine atom in a controlled 1,2-relationship.
The inert nature of the C-H bonds in a saturated cyclohexane ring necessitates initial functionalization to introduce reactive handles. nih.gov A common and versatile starting material for this purpose is cyclohexene (B86901), owing to the reactivity of its carbon-carbon double bond.
Several pathways exist to functionalize the cyclohexene ring:
Epoxidation: Cyclohexene can be readily converted to cyclohexene oxide. This epoxide is a valuable intermediate as its ring can be opened by nucleophiles, including bromide ions or cyclohexanol (B46403), to generate 1,2-disubstituted products. orgsyn.org
Hydration and Esterification: The double bond of cyclohexene can undergo acid-catalyzed hydration to produce cyclohexanol. Alternatively, a two-step process involving esterification with an acid (like acetic or formic acid) followed by hydrogenation can yield cyclohexanol with high efficiency. rsc.orgresearchgate.netbohrium.com Cyclohexanol is a pivotal precursor for both etherification and conversion to bromocyclohexane. google.com
Halogenation: Direct addition of bromine to cyclohexene yields trans-1,2-dibromocyclohexane, a precursor where one bromine atom could potentially be substituted by a cyclohexyloxy group. orgsyn.orgwashington.edu
More advanced methods involve the direct, catalyst-controlled C-H functionalization of cyclohexane itself, which can create specific sites of reactivity, although this is less common for this specific target. nih.gov A key precursor that combines functionalities is 2-(cyclohexyloxy)cyclohexan-1-ol, which can be synthesized from cyclohexene and cyclohexanol. ontosight.ai
The cyclohexyloxy group is introduced through the formation of an ether bond. This can be accomplished at different stages of the synthesis, either by reacting cyclohexanol with a functionalized cyclohexane ring or vice versa. A direct method for creating a precursor containing this moiety is the acid-catalyzed reaction of cyclohexanol with cyclohexene, which yields 2-(cyclohexyloxy)cyclohexan-1-ol. ontosight.ai This intermediate is ideal as it already contains the required ether linkage and a hydroxyl group that can be subsequently converted into a bromine atom. The formation of the ether linkage itself is a critical step detailed further in the etherification section.
Carbon-Bromine Bond Formation Strategies
The introduction of the bromine atom can be achieved either by substitution of a pre-existing functional group (like a hydroxyl) or by addition to an unsaturated bond. The choice of method dictates the regio- and stereochemical outcome.
Regioselectivity refers to the control over which carbon atom the bromine is attached to.
From Alcohols: The most direct route to 1-bromo-2-(cyclohexyloxy)cyclohexane is the substitution of the hydroxyl group in 2-(cyclohexyloxy)cyclohexan-1-ol. Reagents such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) can achieve this transformation with high regioselectivity, as the reaction occurs exclusively at the carbon bearing the hydroxyl group.
From Alkenes: If the precursor is an alkene, such as cyclohexenyl cyclohexyl ether, the addition of bromine (Br₂) is highly regioselective, yielding a 1,2-dibromo product across the former double bond. youtube.com
Free-Radical Bromination: For saturated precursors like cyclohexyloxycyclohexane, bromination can be initiated by UV light or heat. echemi.com This free-radical substitution is less selective. However, bromine radicals are known to preferentially abstract hydrogen atoms from carbons that form the most stable radical intermediates, typically in the order of tertiary > secondary > primary. youtube.com This can provide some measure of regiocontrol.
Controlling the stereochemistry of the C-Br bond is crucial in cyclohexane systems.
Addition to Alkenes: The bromination of cyclohexene or its derivatives is a classic example of a stereoselective reaction. The mechanism proceeds through a cyclic bromonium ion intermediate. The subsequent attack by a bromide ion occurs from the face opposite to the bromonium ion ring (anti-addition), resulting exclusively in the trans diastereomer. youtube.comyoutube.com
Substitution of Alcohols: When converting an alcohol to a bromide, the stereochemical outcome depends on the reaction mechanism.
SN2 Reaction: Reagents like PBr₃ typically react via an SN2 mechanism, which results in a complete inversion of stereochemistry at the reacting carbon center.
SN1 Reaction: The use of HBr can sometimes proceed through an SN1 mechanism, especially for tertiary alcohols or under conditions that favor carbocation formation. This can lead to a mixture of stereoisomers (both inversion and retention).
The stereochemical outcome is heavily influenced by the conformation of the cyclohexane ring. Reactions often proceed via a transition state that requires a specific spatial arrangement of the reacting groups, such as the diaxial orientation for epoxide ring-opening. youtube.com
Table 1: Regio- and Stereoselectivity in Bromination of Cyclohexane Derivatives
| Substrate | Reagent(s) | Selectivity Outcome | Mechanism |
|---|---|---|---|
| Cyclohexene | Br₂ | Regioselective (1,2-addition), Stereoselective (trans product) | Electrophilic addition via cyclic bromonium ion |
| Cyclohexanol | HBr, H₂SO₄ | Regioselective (at C-OH) | SN1 or SN2 |
| 2-(cyclohexyloxy)cyclohexan-1-ol | PBr₃ | Regioselective (at C-OH), Stereoselective (inversion) | SN2 |
| Cyclohexane | Br₂, UV light | Moderately regioselective (favors more substituted C) | Free-radical substitution |
Etherification Reactions
The formation of the ether linkage between the two cyclohexane rings is a cornerstone of the synthesis. Several established methods can be employed to create this C-O-C bond.
Williamson Ether Synthesis: This is a versatile and widely used method involving the reaction of an alkoxide with an alkyl halide. quora.com For the target molecule, this could involve the reaction of sodium cyclohexanolate (formed by deprotonating cyclohexanol with a strong base like sodium hydride) with 2-bromocyclohexanol. The reaction proceeds via an SN2 mechanism, making it sensitive to steric hindrance.
Acid-Catalyzed Addition to Alkenes: As previously mentioned, an alcohol can add across the double bond of an alkene in the presence of an acid catalyst. ontosight.ai The reaction of cyclohexanol with cyclohexene is a direct route to a cyclohexyloxy-functionalized cyclohexane ring.
Alkoxymercuration-Demercuration: This two-step procedure provides a reliable method for the Markovnikov addition of an alcohol to an alkene without the risk of carbocation rearrangements. masterorganicchemistry.com The alkene is first treated with a mercury(II) salt in a cyclohexanol solvent, followed by reduction with sodium borohydride (B1222165) (NaBH₄) to replace the mercury with hydrogen, yielding the ether. masterorganicchemistry.com
Dehydrative Coupling: Symmetrical ethers like dicyclohexyl ether can be formed by the acid-catalyzed dehydration of cyclohexanol. quora.com Modern variations using iron catalysts can also facilitate the dehydrative coupling of alcohols to form both symmetrical and unsymmetrical ethers. acs.org
Table 2: Comparison of Etherification Methods for Cyclohexyl Ethers
| Method | Reactants | Catalyst/Reagents | Key Features |
|---|---|---|---|
| Williamson Ether Synthesis | Alkyl Halide + Alcohol | Strong Base (e.g., NaH) | Versatile for unsymmetrical ethers; SN2 mechanism. quora.com |
| Acid-Catalyzed Addition | Alkene + Alcohol | Acid Catalyst (e.g., H₂SO₄) | Good for adding alcohols to double bonds. ontosight.ai |
Formation of the Cyclohexyloxy Ether Linkage
The formation of the ether bond in this compound is typically achieved through an alkoxybromination (or bromoetherification) reaction. This process involves the electrophilic addition of a bromine species to an alkene in the presence of an alcohol, which acts as a nucleophile.
The reaction of cyclohexene with a suitable brominating agent, such as N-Bromosuccinimide (NBS), in the presence of cyclohexanol is a primary method for synthesizing the target compound. The mechanism proceeds in a stepwise fashion under the same reaction conditions:
Formation of a Bromonium Ion : The alkene (cyclohexene) attacks the electrophilic bromine source (Br+), leading to the formation of a cyclic bromonium ion intermediate. This three-membered ring shields one face of the cyclohexane ring. masterorganicchemistry.com
Nucleophilic Attack by Alcohol : The cyclohexanol, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. This attack occurs from the face opposite to the bromonium ion ring, resulting in an anti-addition. libretexts.org
Deprotonation : A final deprotonation step of the resulting oxonium ion yields the neutral this compound product.
This pathway ensures a high degree of stereochemical control, predominantly forming the trans-diastereomer where the bromine and cyclohexyloxy groups are on opposite sides of the cyclohexane ring. masterorganicchemistry.comchegg.com Using the alcohol as the solvent or co-solvent ensures it is present in sufficient concentration to effectively compete with other potential nucleophiles, such as the bromide ion. masterorganicchemistry.com
Catalytic Systems in Ether Synthesis
While the alkoxybromination reaction can proceed without a dedicated catalyst, its efficiency can be significantly enhanced by catalytic systems, particularly those that promote the generation of the electrophilic bromine species.
Acid promoters are commonly employed in these syntheses. For instance, when using N-Bromosuccinimide (NBS) as the bromine source, trace amounts of a protic acid like hydrobromic acid (HBr) can facilitate the in-situ generation of molecular bromine (Br₂), which then initiates the formation of the bromonium ion. chegg.com
Although specific heterogeneous catalysts for the direct synthesis of this compound are not widely documented, the principles of acid catalysis in ether synthesis are well-established. Solid acid catalysts, such as zeolites or sulfonic acid resins, are often used in the dehydration of alcohols to form ethers. While not directly applicable to the alkoxybromination pathway, they underscore the importance of acidic environments for promoting C-O bond formation. In the context of haloether synthesis, the catalytic system is primarily focused on activating the bromine source to make it more electrophilic. masterorganicchemistry.com
Multicomponent and Domino Reaction Pathways
The synthesis of this compound via alkoxybromination is an excellent example of a highly efficient reaction strategy that can be classified as both a multicomponent and a domino reaction.
Multicomponent Reaction (MCR): This synthesis is fundamentally a three-component reaction, where cyclohexene, a bromine source (e.g., NBS), and cyclohexanol are combined in a single reaction vessel to form the final product. epfl.ch This approach aligns with the principles of green chemistry by minimizing sequential steps, reducing waste, and saving time and resources.
Domino (Cascade) Reaction: The reaction sequence also fits the definition of a domino reaction. A domino reaction is a process where multiple bond-forming transformations occur under the same conditions without the addition of new reagents or catalysts, and where each subsequent step is a direct consequence of the functionality formed in the previous one. epfl.ch In this case:
The first event, the electrophilic attack of bromine on the cyclohexene double bond, generates the reactive bromonium ion intermediate.
This intermediate is immediately trapped by the nucleophilic cyclohexanol in the second step.
This cascade of events proceeds smoothly in one pot, making it a highly streamlined and atom-economical pathway to the target molecule.
Optimization of Synthetic Efficiency and Yields
Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. Key factors include the choice of reagents, solvent, temperature, and reaction time.
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) because it is a crystalline solid that is easier and safer to handle. It serves as a source of Br+ and can minimize side reactions, such as allylic bromination, which can occur at higher temperatures or under radical conditions. masterorganicchemistry.comorganic-chemistry.org
Solvent and Nucleophile Concentration: The choice of solvent is critical. Using cyclohexanol itself as the solvent ensures a high concentration of the nucleophile, favoring the formation of the desired ether over the competing di-bromide product. libretexts.org If a co-solvent is necessary, inert solvents like dichloromethane (B109758) or acetonitrile (B52724) are often used.
Temperature Control: The reaction temperature must be carefully controlled. Electrophilic addition reactions are typically conducted at moderate to low temperatures (e.g., 0 °C to room temperature) to suppress potential side reactions and ensure high selectivity for the anti-addition product.
Stereochemical Control: The inherent mechanism of the reaction, proceeding through a cyclic bromonium ion, provides excellent stereochemical control, leading almost exclusively to the trans product. masterorganicchemistry.com This stereoselectivity is a major advantage as it simplifies purification and prevents the formation of complex diastereomeric mixtures.
High yields have been reported for analogous transformations. For example, the one-pot reaction of cyclohexene with selenium dibromide in various alcohols afforded the corresponding bis(2-alkoxycyclohexyl) selenides in yields of 90–99%, demonstrating the high efficiency achievable in such addition reactions. mdpi.com
Table 1: Key Parameters for Optimizing the Synthesis of 1-Bromo-2-alkoxycyclohexanes
| Parameter | Recommended Condition | Rationale |
| Alkene | Cyclohexene | Provides the foundational six-membered ring. |
| Bromine Source | N-Bromosuccinimide (NBS) | Safer and easier to handle than Br₂; provides a controlled release of electrophilic bromine. organic-chemistry.org |
| Alcohol | Cyclohexanol | Acts as the nucleophile to form the desired ether linkage. Can also be used as the solvent. |
| Catalyst/Promoter | Trace HBr | Facilitates the generation of Br₂ from NBS to initiate the reaction. chegg.com |
| Solvent | Cyclohexanol or inert solvent (e.g., CH₂Cl₂, CH₃CN) | High concentration of alcohol favors ether formation. Inert solvents can help control viscosity and reaction rate. libretexts.org |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions like allylic bromination and ensures high stereoselectivity. |
| Stereochemistry | Anti-addition | The mechanism via a bromonium ion intermediate leads specifically to the trans product. masterorganicchemistry.com |
Mechanistic Investigations of 1 Bromo 2 Cyclohexyloxy Cyclohexane Transformations
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of organic synthesis, involving the replacement of a leaving group by a nucleophile. In the context of 1-Bromo-2-(cyclohexyloxy)cyclohexane, the bromine atom serves as the leaving group. The reaction's mechanism can proceed through either a unimolecular (S(_N)1) or a bimolecular (S(_N)2) pathway, largely dependent on the reaction conditions and the substrate's structure. pearson.comslideshare.net
Unimolecular (S(_N)1) Pathways and Carbocation Intermediates
The S(_N)1 mechanism is a stepwise process that begins with the departure of the leaving group to form a carbocation intermediate. This initial step is the rate-determining step of the reaction. masterorganicchemistry.commasterorganicchemistry.com For this compound, the cleavage of the carbon-bromine bond would result in a secondary carbocation on the cyclohexane (B81311) ring.
The stability of this carbocation is a critical factor influencing the feasibility of the S(_N)1 pathway. Secondary carbocations are more stable than primary ones due to hyperconjugation and inductive effects from the adjacent alkyl groups. youtube.com In this specific molecule, the presence of the bulky cyclohexyloxy group at the adjacent carbon can also influence the carbocation's stability and reactivity.
Once formed, the planar carbocation can be attacked by a nucleophile from either face, leading to a mixture of stereoisomers. pearson.commasterorganicchemistry.com The reaction rate for an S(_N)1 process is dependent only on the concentration of the substrate, as the nucleophile is not involved in the rate-determining step. pressbooks.pubsavemyexams.com Polar protic solvents, which can stabilize the carbocation intermediate through solvation, generally favor S(_N)1 reactions. youtube.compressbooks.pub It's also important to note that carbocation rearrangements can occur if a more stable carbocation can be formed through a hydride or alkyl shift. youtube.comyoutube.com
Table 1: Factors Influencing S(_N)1 Reactions
| Factor | Influence on S(_N)1 Pathway |
| Substrate Structure | Tertiary > Secondary > Primary. Favored by substrates that form stable carbocations. |
| Nucleophile | Weak nucleophiles are sufficient as they do not participate in the rate-determining step. pressbooks.pub |
| Leaving Group | A good leaving group is essential for the initial ionization step. |
| Solvent | Polar protic solvents stabilize the carbocation intermediate, favoring the S(_N)1 mechanism. pressbooks.pub |
Bimolecular (S(_N)2) Mechanisms and Transition States
In contrast to the stepwise S(_N)1 mechanism, the S(_N)2 reaction is a concerted, single-step process. masterorganicchemistry.commasterorganicchemistry.com The nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This simultaneous bond-forming and bond-breaking process proceeds through a high-energy transition state where the central carbon is pentacoordinate. masterorganicchemistry.com
The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile, making it a bimolecular reaction. youtube.comsavemyexams.com Steric hindrance plays a crucial role in S(_N)2 reactions. The nucleophile must approach the carbon atom from the side opposite to the leaving group, a trajectory known as "backside attack". masterorganicchemistry.com For this compound, the bulky cyclohexyloxy group can sterically hinder this backside attack, potentially slowing down the S(_N)2 reaction.
The conformation of the cyclohexane ring is also a significant factor. For an efficient S(_N)2 reaction to occur on a cyclohexane ring, the leaving group should ideally be in an axial position. This orientation provides a clearer path for the nucleophile to attack the antibonding orbital of the carbon-bromine bond. youtube.com
Table 2: Factors Influencing S(_N)2 Reactions
| Factor | Influence on S(_N)2 Pathway |
| Substrate Structure | Methyl > Primary > Secondary. Tertiary substrates do not undergo S(_N)2 reactions due to steric hindrance. masterorganicchemistry.com |
| Nucleophile | Strong, unhindered nucleophiles are required. pressbooks.pub |
| Leaving Group | A good leaving group is necessary to facilitate the concerted reaction. |
| Solvent | Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, enhancing its reactivity. pressbooks.pub |
Stereochemical Outcomes of Substitution
The stereochemistry of the products is a key differentiator between S(_N)1 and S(_N)2 reactions. S(_N)1 reactions, proceeding through a planar carbocation intermediate, typically result in a racemic or near-racemic mixture of products, meaning both inversion and retention of configuration at the reaction center can occur. masterorganicchemistry.com
Conversely, the backside attack mechanism of the S(_N)2 reaction leads to a predictable and specific stereochemical outcome: inversion of configuration at the chiral center. masterorganicchemistry.comlibretexts.org If the starting material is a single enantiomer, the product will be the corresponding inverted enantiomer. This stereospecificity is a hallmark of the S(_N)2 mechanism.
Elimination Reaction Dynamics
Elimination reactions are another major class of reactions for alkyl halides, leading to the formation of alkenes. pearson.com For this compound, elimination involves the removal of the bromine atom and a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond within the cyclohexane ring.
E1 and E2 Mechanisms in Halogenated Cyclohexyl Systems
Similar to substitution reactions, elimination reactions can also proceed through unimolecular (E1) or bimolecular (E2) pathways. libretexts.orgmasterorganicchemistry.com
The E1 mechanism is a two-step process that shares the same initial step as the S(_N)1 reaction: the formation of a carbocation intermediate. masterorganicchemistry.com In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene. youtube.com E1 reactions often compete with S(_N)1 reactions and are favored by high temperatures. masterorganicchemistry.comyoutube.com The regioselectivity of E1 reactions generally follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org
The E2 mechanism is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form the double bond. youtube.comlibretexts.org The rate of an E2 reaction depends on the concentrations of both the substrate and the base. youtube.com
Table 3: Comparison of E1 and E2 Mechanisms
| Feature | E1 Mechanism | E2 Mechanism |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |
| Mechanism | Two steps, via carbocation | One concerted step |
| Base Strength | Weak base is sufficient | Strong base is required |
| Regioselectivity | Generally follows Zaitsev's rule | Can be Zaitsev or Hofmann, depending on the base and substrate |
| Stereochemistry | No specific stereochemical requirement | Requires anti-periplanar geometry |
Conformational Requirements for E2 Elimination: Anti-Periplanar Geometry
The E2 mechanism has a strict stereochemical requirement: the hydrogen atom being removed and the leaving group must be in an anti-periplanar arrangement. masterorganicchemistry.comfiveable.me This means that they must lie in the same plane and be on opposite sides of the carbon-carbon bond, with a dihedral angle of 180°. chemistrysteps.com
In cyclohexane systems, this anti-periplanar requirement translates to a trans-diaxial arrangement. libretexts.orglibretexts.org For an E2 elimination to occur, both the leaving group (bromine) and a hydrogen atom on an adjacent carbon must occupy axial positions. chemistrysteps.comyoutube.com If the bromine atom is in an equatorial position, an E2 reaction cannot occur from that conformation. masterorganicchemistry.comsmartstartinstitute.com The molecule must first undergo a ring-flip to a conformation where the bromine is axial. chemistrysteps.comlibretexts.org
The stability of the chair conformation required for elimination significantly impacts the reaction rate. chemistrysteps.comlibretexts.org If the conformation with the axial bromine is energetically unfavorable due to steric interactions (e.g., 1,3-diaxial interactions), the concentration of the reactive conformer will be low, and the E2 reaction will be slow. smartstartinstitute.comlibretexts.org This conformational requirement can also dictate the regiochemical outcome of the elimination, sometimes leading to the formation of the less substituted (Hofmann) product if the anti-periplanar requirement can only be met for a hydrogen leading to that product. libretexts.orgchegg.comreddit.com
Regioselectivity (e.g., Zaitsev's Rule) and Stereoselectivity in Alkene Formation
The elimination reactions of this compound are expected to be governed by foundational principles of regioselectivity and stereoselectivity, primarily influenced by the stereochemical relationship between the bromine and adjacent protons, as well as the nature of the base employed.
Regioselectivity: Zaitsev's vs. Hofmann's Rule
In elimination reactions, the formation of the more substituted alkene, known as the Zaitsev product, is generally favored due to its greater thermodynamic stability. chemistrysteps.comkhanacademy.org For this compound, this would correspond to the formation of 3-(cyclohexyloxy)cyclohex-1-ene. However, the regiochemical outcome is critically dependent on the reaction conditions, particularly the steric bulk of the base used.
A sterically hindered base, such as potassium tert-butoxide, would favor the abstraction of the less sterically hindered proton, leading to the formation of the Hofmann product, 1-(cyclohexyloxy)cyclohex-2-ene. chemistrysteps.com The choice of a non-hindered base, like sodium ethoxide, would typically favor the Zaitsev product.
Stereoselectivity: The Anti-Periplanar Requirement
For an E2 elimination to occur, a strict stereochemical requirement must be met: the proton to be abstracted and the leaving group (bromide) must be in an anti-periplanar conformation. libretexts.orglibretexts.orgchemistrysteps.com In the chair conformation of a cyclohexane ring, this translates to both the proton and the leaving group being in axial positions.
The conformational equilibrium of the trans and cis isomers of this compound will dictate the feasibility of achieving this diaxial arrangement and, consequently, the rate and outcome of the elimination reaction. For a trans isomer, a ring flip might be necessary to place both the bromo and a β-hydrogen in axial positions, which may be energetically unfavorable depending on the steric bulk of the cyclohexyloxy group. utexas.edu In contrast, a cis isomer might more readily adopt a conformation where the bromine is axial, allowing for a faster E2 elimination. libretexts.org
The stereoselectivity of the reaction will also be influenced by the stability of the resulting alkene. Generally, the trans (E) isomer of the alkene is thermodynamically more stable than the cis (Z) isomer and is often the major product in stereoselective E2 reactions where two β-hydrogens are available. chemistrysteps.com
The interplay between these factors is summarized in the table below, predicting the major alkene products under different conditions.
| Isomer of this compound | Base | Predicted Major Product | Rationale |
| trans | Sodium Ethoxide (non-hindered) | 3-(Cyclohexyloxy)cyclohex-1-ene (Zaitsev) | Favors formation of the more stable, more substituted alkene. |
| trans | Potassium tert-Butoxide (hindered) | 1-(Cyclohexyloxy)cyclohex-2-ene (Hofmann) | Steric hindrance favors abstraction of the less hindered proton. |
| cis | Sodium Ethoxide (non-hindered) | 3-(Cyclohexyloxy)cyclohex-1-ene (Zaitsev) | Assumes a conformation allowing for anti-periplanar elimination to the more stable alkene. |
| cis | Potassium tert-Butoxide (hindered) | 1-(Cyclohexyloxy)cyclohex-2-ene (Hofmann) | Steric hindrance directs the base to the less hindered proton. |
Competition between Substitution and Elimination Pathways
The reaction of this compound with a nucleophile/base can proceed through either substitution (SN1 or SN2) or elimination (E1 or E2) pathways. The predominant pathway is determined by several factors, including the structure of the substrate, the nature of the nucleophile/base, the solvent, and the temperature.
This compound is a secondary alkyl halide. For secondary halides, both substitution and elimination are viable and often competing processes.
With a strong, non-hindered base/nucleophile (e.g., ethoxide), both SN2 and E2 reactions are possible. Increasing the reaction temperature generally favors elimination over substitution.
With a strong, hindered base (e.g., tert-butoxide), the E2 pathway is strongly favored due to the steric hindrance impeding the nucleophilic attack required for substitution.
With a weak nucleophile/weak base (e.g., methanol, water) and in a polar protic solvent, the reaction is likely to proceed through a carbocation intermediate, leading to a mixture of SN1 and E1 products. Again, higher temperatures will favor the E1 pathway.
The following table outlines the expected major reaction pathways under various conditions.
| Reagent/Condition | Nucleophilicity | Basicity | Expected Major Pathway(s) |
| Sodium Ethoxide in Ethanol | Strong | Strong | E2 and SN2 |
| Potassium tert-Butoxide in tert-Butanol | Weak | Strong, Hindered | E2 |
| Methanol (solvolysis), heat | Weak | Weak | SN1 and E1 |
| Sodium Iodide in Acetone | Strong | Weak | SN2 |
Neighboring Group Participation (NGP) Phenomena
The presence of the cyclohexyloxy group at the C-2 position introduces the possibility of neighboring group participation (NGP), also known as anchimeric assistance, in the transformations of this compound. wikipedia.org This phenomenon involves the intramolecular participation of the ether oxygen's lone pair electrons in the displacement of the bromide leaving group.
During solvolysis reactions, where a carbocation intermediate is typically formed, the cyclohexyloxy group can play a significant role. If the stereochemistry is appropriate (i.e., the cyclohexyloxy group can attack the carbon bearing the bromine from the backside), it can act as an internal nucleophile. libretexts.org This participation can lead to an increased rate of reaction compared to analogous systems without the participating group. dalalinstitute.com
This intramolecular attack results in the formation of a bridged oxonium ion intermediate. The formation of this intermediate can prevent the formation of a simple planar carbocation, thus influencing the stereochemical outcome of the reaction, often leading to retention of configuration. tue.nl Furthermore, the opening of this bridged intermediate by the solvent can lead to rearranged products.
Anchimeric assistance by the cyclohexyloxy group would proceed via an intramolecular SN2-like attack of the ether oxygen on the carbon atom bonded to the bromine. tue.nlresearchgate.net This pathway is only possible if the molecule can adopt a conformation where the cyclohexyloxy group and the bromide are anti-periplanar. utexas.edu This is most feasible in the trans isomer, which can undergo a ring flip to a diaxial conformation to allow for the backside attack.
The key steps in a reaction involving anchimeric assistance are:
Intramolecular attack by the ether oxygen to displace the bromide, forming a bicyclic oxonium ion intermediate.
Nucleophilic attack by an external nucleophile (e.g., the solvent) on one of the carbons of the three-membered ring in the bridged intermediate.
The bridged intermediate formed through NGP is a bicyclic oxonium ion. msudenver.edunih.gov The formation of such intermediates is well-documented in the solvolysis of various 2-alkoxycyclohexyl systems. tue.nl These intermediates are generally unstable and highly reactive.
The subsequent reaction of the bridged oxonium ion involves its opening by a nucleophile. The nucleophilic attack can occur at either of the two carbons that were part of the original epoxide-like ring. The regioselectivity of this ring-opening will depend on electronic and steric factors. In a neutral or acidic medium, the attack may occur at the more substituted carbon if there is any carbocationic character. In the case of this compound, the two carbons of the bridged ring are structurally similar, and a mixture of products may result from the attack at C-1 and C-2.
Other Reactive Pathways (e.g., Rearrangements)
Beyond the direct substitution and elimination pathways, the carbocation intermediate that could form from this compound under SN1/E1 conditions is susceptible to rearrangements. Carbocation rearrangements are driven by the formation of a more stable carbocation. masterorganicchemistry.com
In the case of the 2-(cyclohexyloxy)cyclohexyl cation, a 1,2-hydride shift from C-3 or C-1 to C-2 could occur if it leads to a more stable carbocation, although in this secondary system, such a shift would likely lead to another secondary carbocation, offering little energetic advantage.
A more significant rearrangement could involve a ring contraction, where the cyclohexyl ring rearranges to a more stable cyclopentyl system. For instance, the cyclohexyl cation itself is known to rapidly rearrange to the methylcyclopentyl cation. reddit.com It is conceivable that the 2-(cyclohexyloxy)cyclohexyl cation could undergo a similar rearrangement, leading to the formation of cyclopentyl-containing products. nih.govstackexchange.com The likelihood of such rearrangements would depend on the reaction conditions and the lifetime of the carbocation intermediate.
Stereochemical and Conformational Analysis of 1 Bromo 2 Cyclohexyloxy Cyclohexane
Chirality and Stereoisomerism
The presence of substituents on the cyclohexane (B81311) ring of 1-Bromo-2-(cyclohexyloxy)cyclohexane introduces chirality, leading to the existence of multiple stereoisomers. The specific spatial arrangement of the bromine and cyclohexyloxy groups relative to each other and to the ring itself dictates the stereochemical identity of each isomer.
A chiral center is a carbon atom that is attached to four different groups. In the case of this compound, the carbon atoms at position 1 (bonded to bromine) and position 2 (bonded to the cyclohexyloxy group) are chiral centers. youtube.com Each of these carbons is bonded to a hydrogen atom, the respective substituent (Br or O-cyclohexyl), and two different carbon pathways within the cyclohexane ring. The asymmetry at these two centers is the source of the molecule's stereoisomerism.
With two chiral centers, a maximum of 2n (where n is the number of chiral centers) stereoisomers can exist. For this compound, this results in a total of four possible stereoisomers. vedantu.comaskfilo.com These stereoisomers are related to each other as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).
The four stereoisomers can be grouped into two pairs of enantiomers. Diastereomeric relationships exist between any stereoisomer from one enantiomeric pair and any stereoisomer from the other pair. For instance, the cis and trans isomers of this compound are diastereomers of each other.
| Stereoisomer Relationship | Description | Example Pairings for this compound |
| Enantiomers | Non-superimposable mirror images. | (1R,2R) and (1S,2S) |
| (1R,2S) and (1S,2R) | ||
| Diastereomers | Stereoisomers that are not mirror images. | (1R,2R) and (1R,2S) |
| (1R,2R) and (1S,2R) | ||
| (1S,2S) and (1R,2S) | ||
| (1S,2S) and (1S,2R) |
This table illustrates the possible stereochemical relationships based on the two chiral centers in the molecule.
The absolute configuration at each chiral center can be assigned as either R (rectus) or S (sinister) using the Cahn-Ingold-Prelog priority rules. This assignment provides an unambiguous description of the three-dimensional arrangement of the substituents at each stereocenter.
The relative configuration describes the spatial relationship between the two substituents. In the context of a disubstituted cyclohexane, this is often denoted as cis or trans.
Cis isomers : The bromine and cyclohexyloxy groups are on the same face of the cyclohexane ring. This corresponds to the (1R,2S) and (1S,2R) configurations.
Trans isomers : The bromine and cyclohexyloxy groups are on opposite faces of the ring. This corresponds to the (1R,2R) and (1S,2S) configurations.
Cyclohexane Ring Conformation Dynamics
The cyclohexane ring is not planar; it predominantly adopts a chair conformation to minimize angle and torsional strain. utexas.edulibretexts.org The presence of substituents influences the equilibrium between the two possible chair conformations, which can be interconverted through a process known as a ring flip.
The chair conformation is the most stable arrangement for a cyclohexane ring. youtube.comslideshare.net Through a ring flip, one chair conformation can convert into another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. libretexts.org For a substituted cyclohexane, the two chair conformers are generally not of equal energy. The equilibrium will favor the conformation that minimizes steric interactions.
Substituents on a cyclohexane ring can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions. Equatorial positions are generally more stable for larger substituents to avoid steric hindrance with other axial groups, specifically 1,3-diaxial interactions. masterorganicchemistry.com
The preference of a substituent for the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers. masterorganicchemistry.com
Bromine : The A-value for a bromine atom is relatively modest, in the range of 0.38-0.48 kcal/mol. This indicates a slight preference for the equatorial position. masterorganicchemistry.com
Cyclohexyloxy group : A specific A-value for the cyclohexyloxy group is not readily available in the literature. However, as an alkoxy group, it is expected to have a preference for the equatorial position. Given that it is sterically more demanding than a methoxy (B1213986) group (A-value ≈ 0.6 kcal/mol), its A-value would be larger. The bulky cyclohexyl portion of the substituent will lead to significant 1,3-diaxial interactions when in the axial position.
For a trans-1-Bromo-2-(cyclohexyloxy)cyclohexane isomer, one chair conformation will have both substituents in the equatorial position (diequatorial), while the ring-flipped conformer will have both in the axial position (diaxial). The diequatorial conformation will be significantly more stable due to the avoidance of 1,3-diaxial strain from both bulky groups.
For a cis-1-Bromo-2-(cyclohexyloxy)cyclohexane isomer, any chair conformation will necessarily have one substituent in an axial position and the other in an equatorial position. The more stable conformer will be the one where the larger group, the cyclohexyloxy substituent, occupies the equatorial position.
| Isomer | Conformer 1 (Substituent Positions) | Conformer 2 (Substituent Positions) | More Stable Conformer |
| trans | (1e, 2e) - diequatorial | (1a, 2a) - diaxial | (1e, 2e) |
| cis | (1a, 2e) | (1e, 2a) | The conformer with the cyclohexyloxy group in the equatorial position. |
This table summarizes the conformational preferences for the cis and trans isomers of this compound based on steric considerations. 'e' denotes equatorial and 'a' denotes axial.
Steric Interactions and Conformational Stability: Analysis of 1,3-Diaxial Strain
The stability of a substituted cyclohexane's conformation is largely determined by steric strain, particularly 1,3-diaxial interactions. lumenlearning.com These are destabilizing steric interactions that occur between a substituent in an axial position and the axial hydrogens (or other groups) located on the third and fifth carbon atoms of the ring. fiveable.melibretexts.org Because of these interactions, substituents, especially bulky ones, preferentially occupy the more spacious equatorial positions. anokaramsey.edupressbooks.pub
| Substituent | A-value (kJ/mol) |
| -F | 1.26 |
| -Cl | 2.09 |
| -Br | 2.09 |
| -I | 2.09 |
| -OH | 2.18-4.39 |
| -OCH₃ | 2.51 |
| -CH₃ | 7.28 |
| -CH₂CH₃ | 7.53 |
| -CH(CH₃)₂ | 8.79 |
| -C(CH₃)₃ | >20 |
| This table presents generalized A-values for common substituents on a cyclohexane ring. The cyclohexyloxy group's A-value is anticipated to be significant, influencing conformational equilibrium. |
The relative stability of the stereoisomers of this compound depends on the arrangement of these two groups:
Trans-1-Bromo-2-(cyclohexyloxy)cyclohexane : This isomer can exist in two primary chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial) after a ring flip. The diequatorial conformer is substantially more stable as it completely avoids the significant 1,3-diaxial strain that would be introduced by having both the bulky cyclohexyloxy group and the bromine atom in axial positions.
Cis-1-Bromo-2-(cyclohexyloxy)cyclohexane : In the cis isomer, one substituent must be axial while the other is equatorial (axial-equatorial). Through a ring flip, their positions can be interchanged. The more stable conformation will be the one that places the sterically bulkier group in the equatorial position to minimize 1,3-diaxial interactions. libretexts.org Given the considerable size of the cyclohexyloxy group, the equilibrium will strongly favor the conformer where the cyclohexyloxy group is equatorial and the bromine atom is axial.
Influence of Conformation on Spectroscopic Signatures
The specific chair conformation adopted by this compound has a direct and measurable impact on its spectroscopic data, particularly its Nuclear Magnetic Resonance (NMR) spectrum.
¹H NMR Spectroscopy: The orientation of a proton as either axial or equatorial affects both its chemical shift and its coupling constant (J-value) with neighboring protons.
Chemical Shift : Axial protons are situated in a more shielded environment compared to their equatorial counterparts on the same carbon atom. Consequently, axial protons typically resonate at a higher field (lower ppm value) in the ¹H NMR spectrum.
Coupling Constants : The magnitude of the vicinal coupling constant (³J_HH) is highly dependent on the dihedral angle between the two coupled protons, as described by the Karplus relationship. A trans-diaxial (a,a) arrangement, with a dihedral angle of approximately 180°, results in a large coupling constant, typically in the range of 8-13 Hz. In contrast, axial-equatorial (a,e) and equatorial-equatorial (e,e) arrangements, with dihedral angles around 60°, exhibit much smaller coupling constants (2-5 Hz).
By analyzing the chemical shifts and, more definitively, the coupling constants of the protons on C1 (bearing the bromine) and C2 (bearing the cyclohexyloxy group), the dominant conformation and the stereochemistry of the molecule can be determined.
| Proton Orientation | Typical Chemical Shift | Vicinal Coupling Constant (³J_HH) |
| Axial | Higher field (more shielded) | J_ax-ax: 8-13 Hz (large)J_ax-eq: 2-5 Hz (small) |
| Equatorial | Lower field (less shielded) | J_eq-ax: 2-5 Hz (small)J_eq-eq: 2-5 Hz (small) |
Infrared (IR) Spectroscopy: The vibrational frequency of the carbon-bromine (C-Br) bond stretch can also be influenced by its conformation. The C-Br bond in an axial position generally exhibits a different stretching frequency in the IR spectrum compared to a C-Br bond in an equatorial position. While this difference can sometimes be subtle, it provides another potential spectroscopic tool for conformational analysis. For bromocyclohexane, distinct peaks in the C-Br stretching region (typically 500-700 cm⁻¹) may be assigned to the different conformers. nist.gov
Correlation of Molecular Conformation with Chemical Reactivity and Selectivity
The three-dimensional arrangement of atoms within this compound is not merely a static feature but a critical determinant of its chemical reactivity and the selectivity of its reactions. spcmc.ac.in Stereoelectronic effects, which relate to the spatial disposition of electrons in bonds and orbitals, play a pivotal role. spcmc.ac.in
E2 Elimination Reactions: The bimolecular elimination (E2) reaction pathway is highly stereospecific. It requires an anti-periplanar alignment of the leaving group (bromide) and a proton on an adjacent carbon. In a cyclohexane system, this geometric requirement is met almost exclusively when both the leaving group and the proton are in axial positions, a configuration known as trans-diaxial. spcmc.ac.inlibretexts.org
Reactivity of Trans Isomer : The most stable diequatorial conformer of trans-1-Bromo-2-(cyclohexyloxy)cyclohexane is not suitably arranged for an E2 reaction. For elimination to occur, the molecule must first ring-flip into the much less stable and less populated diaxial conformation. Consequently, the rate of E2 elimination for the trans isomer is expected to be very slow. spcmc.ac.in
Reactivity of Cis Isomer : The cis isomer exists as an equilibrium between two axial-equatorial conformers. The conformer with an axial bromine and an equatorial cyclohexyloxy group is perfectly poised for E2 elimination, provided there is an axial proton on either C2 or C6. The reaction rate will be dependent on the equilibrium concentration of this reactive conformer.
SN2 Nucleophilic Substitution: The bimolecular nucleophilic substitution (SN2) reaction involves a backside attack by the nucleophile on the carbon bearing the leaving group, resulting in an inversion of stereochemistry. spcmc.ac.in This reaction is highly sensitive to steric hindrance.
Axial vs. Equatorial Reactivity : For a cyclohexane derivative, nucleophilic attack on a carbon with an axial leaving group is often hindered by the 1,3-diaxial interactions with other axial atoms. Conversely, an equatorial leaving group is generally more accessible to the incoming nucleophile. spcmc.ac.in Therefore, conformers of this compound where the bromine atom is in the equatorial position are predicted to be more susceptible to SN2 reactions.
The interplay between these competing reaction pathways (E2 vs. SN2) is thus heavily dictated by the conformational preferences of the specific stereoisomer of this compound.
| Reaction | Conformational Requirement | Favored Isomer/Conformer |
| E2 Elimination | Anti-periplanar (trans-diaxial) arrangement of H and Br | Cis isomer (with axial Br) |
| SN2 Substitution | Backside attack; less steric hindrance | Any conformer with an equatorial Br |
Advanced Analytical Techniques for Structural Elucidation of 1 Bromo 2 Cyclohexyloxy Cyclohexane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for determining the detailed structure of 1-Bromo-2-(cyclohexyloxy)cyclohexane in solution. It provides insights into the chemical environment of each proton and carbon atom, their connectivity, and the relative orientation of substituents on the cyclohexane (B81311) rings.
One-dimensional (1D) ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are fundamental to establishing the molecular framework.
The ¹H NMR spectrum would reveal distinct signals for the protons on the two cyclohexane rings. The protons attached to the carbons bearing the bromo (C1) and cyclohexyloxy (C2) groups (H1 and H2) are expected to resonate at lower fields (higher ppm values) due to the electron-withdrawing effects of the substituents. The remaining methylene (B1212753) protons of both rings would appear as a complex series of multiplets in the upfield region.
The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, one would expect to see signals corresponding to the two substituted carbons of the main ring (C1 and C2) at characteristic chemical shifts. C1, bonded to bromine, would appear at a lower field than a typical cyclohexane carbon, while C2, bonded to the oxygen of the cyclohexyloxy group, would resonate at an even lower field.
Hypothetical ¹³C NMR Data for a Diastereomer of this compound:
| Carbon Atom | Chemical Shift (ppm) |
| C1 (CH-Br) | ~60-70 |
| C2 (CH-O) | ~75-85 |
| C1' (CH-O) | ~70-80 |
| Other CH₂ | ~20-40 |
Note: This data is hypothetical and serves for illustrative purposes.
The relative stereochemistry of the bromo and cyclohexyloxy substituents (i.e., whether they are cis or trans to each other) can be determined by analyzing the coupling constants (³J) between H1 and H2 in the ¹H NMR spectrum. The magnitude of this coupling constant is dependent on the dihedral angle between the two protons, as described by the Karplus equation.
A large coupling constant (typically 8-12 Hz) indicates an anti-periplanar (axial-axial) relationship between H1 and H2, which corresponds to a trans configuration of the substituents.
A small coupling constant (typically 2-5 Hz) suggests a syn-clinal (axial-equatorial or equatorial-equatorial) relationship, indicative of a cis configuration.
Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide through-space correlations between protons that are close to each other, regardless of their bonding connectivity. For instance, in a cis isomer, an NOE would be observed between the axial H1 and the axial H2, confirming their spatial proximity on the same face of the ring.
X-ray Crystallography for Solid-State Structural Confirmation and Absolute Configuration
While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique can confirm the connectivity and, crucially, the precise three-dimensional arrangement of atoms, including the relative and absolute stereochemistry.
For this compound, a single crystal subjected to X-ray diffraction would yield a detailed electron density map, from which the positions of all non-hydrogen atoms can be determined. This would definitively establish the cis or trans relationship of the substituents and the preferred chair conformation of the cyclohexane rings in the crystal lattice. Furthermore, for chiral, enantiomerically pure samples, anomalous dispersion techniques in X-ray crystallography can be used to determine the absolute configuration (R/S) at the stereocenters.
Hypothetical Crystallographic Parameters:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| β (°) | Hypothetical Value |
| Volume (ų) | Hypothetical Value |
| Z | 4 |
Note: This data is hypothetical and serves for illustrative purposes.
Spectroscopic Methods for Investigating Conformational Preferences
The conformational flexibility of the cyclohexane rings in this compound can be investigated using various spectroscopic methods, often in conjunction with computational modeling. The chair conformation is the most stable, but the substituents can occupy either axial or equatorial positions.
Infrared (IR) spectroscopy can provide clues about the conformational equilibrium. The C-Br stretching frequency, for instance, is known to be conformation-dependent. An equatorial C-Br bond typically exhibits a stretching vibration at a higher frequency than an axial C-Br bond. By analyzing the IR spectrum, potentially at different temperatures, the relative populations of different conformers can be estimated.
Computational chemistry provides a powerful tool to complement experimental spectroscopic data. By calculating the energies of different possible conformers (e.g., chair with axial/equatorial substituents), the most stable conformation can be predicted. Theoretical NMR and IR spectra can also be calculated for each conformer and compared with experimental data to aid in the assignment and interpretation of the observed spectra. For instance, studies on similar molecules like 2-bromocyclohexanone (B1249149) have shown that orbital interactions can significantly influence conformational isomerism. researchgate.net
Computational and Theoretical Studies on 1 Bromo 2 Cyclohexyloxy Cyclohexane
Quantum Chemical Calculations (Ab Initio, Density Functional Theory)
Quantum chemical methods, such as ab initio calculations and Density Functional Theory (DFT), are used to solve the electronic Schrödinger equation, providing detailed information about the electronic distribution and bonding within a molecule. These calculations are fundamental to understanding the intrinsic properties of 1-bromo-2-(cyclohexyloxy)cyclohexane.
The electronic structure of this compound is significantly influenced by the presence of the electronegative bromine and oxygen atoms. DFT calculations, for instance, can be employed to map the electron density and determine partial atomic charges, revealing the polarization of the C-Br and C-O bonds. This polarization is crucial in determining the molecule's reactivity, particularly towards nucleophilic attack or elimination reactions.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of a molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the atoms with lone pairs, namely the bromine and oxygen atoms, as well as the C-C sigma bonds. The LUMO, on the other hand, is likely to be an antibonding orbital, specifically the σ* orbital of the C-Br bond, making this site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Value | Description |
| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, indicating the electron-donating ability. |
| LUMO Energy | +1.2 eV | Lowest Unoccupied Molecular Orbital energy, indicating the electron-accepting ability. |
| HOMO-LUMO Gap | 7.7 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |
| Mulliken Charge on Br | -0.25 | Partial negative charge on the bromine atom due to its high electronegativity. |
| Mulliken Charge on O | -0.40 | Partial negative charge on the oxygen atom, indicating a polar C-O bond. |
| Mulliken Charge on C1 | +0.20 | Partial positive charge on the carbon atom bonded to bromine. |
| Mulliken Charge on C2 | +0.35 | Partial positive charge on the carbon atom bonded to the cyclohexyloxy group. |
Note: The data in this table is illustrative and based on typical values for similar halogenated and ether-substituted cyclohexanes.
Quantum chemical calculations are instrumental in mapping the potential energy surface for chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. For this compound, a prominent reaction pathway is the E2 elimination, which would lead to the formation of a cyclohexene (B86901) derivative.
The stereochemistry of the starting material is critical in determining the feasibility and outcome of an E2 reaction, which requires an anti-periplanar arrangement of the departing hydrogen and the bromine atom. libretexts.orglibretexts.org This necessitates that both the hydrogen and the bromine occupy axial positions in the chair conformation of the cyclohexane (B81311) ring. libretexts.org DFT calculations can be used to model the transition state for this process, providing the activation energy and the geometry of the transition state. By comparing the activation energies for the elimination of different β-hydrogens, the regioselectivity of the reaction can be predicted.
Table 2: Hypothetical Activation Energies for E2 Elimination Pathways of a Stereoisomer of this compound
| Reaction Pathway | Product | Activation Energy (kcal/mol) | Comments |
| Elimination of H at C6 | Cyclohex-1-ene-1-yloxy)cyclohexane | 25 | Requires a diaxial arrangement of H and Br. |
| Elimination of H at C2 | Not a direct E2 product | N/A | The cyclohexyloxy group is at this position. |
Note: The data in this table is hypothetical and serves to illustrate the application of transition state modeling. The actual values would depend on the specific stereoisomer and the computational level of theory.
Molecular Mechanics and Dynamics Simulations
While quantum chemical calculations provide high accuracy for electronic properties, they are computationally expensive for large systems and for exploring extensive conformational spaces. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally efficient alternative for studying the conformational landscape and dynamics of molecules like this compound.
The conformational flexibility of this compound is substantial, arising from the chair-boat interconversions of both cyclohexane rings and the rotation around the C-O-C ether linkage. The relative stability of the various conformers is determined by a delicate balance of steric and electronic effects.
Molecular mechanics force fields can be used to calculate the potential energy of a vast number of conformations, thereby mapping the conformational energy landscape. For the substituted cyclohexane ring, the primary conformations of interest are the chair forms with the bromo and cyclohexyloxy groups in either axial or equatorial positions. The relative energies of these conformers can be estimated based on A-values, which quantify the steric strain of a substituent in the axial position. libretexts.org The bulky cyclohexyloxy group is expected to have a strong preference for the equatorial position to minimize 1,3-diaxial interactions. libretexts.orglibretexts.org
Table 3: Interactive Data Table of Hypothetical Relative Energies for Conformers of a trans-1-Bromo-2-(cyclohexyloxy)cyclohexane Isomer
| Conformer | Bromine Position | Cyclohexyloxy Position | Relative Energy (kcal/mol) | Population at 298 K (%) |
| 1 | Equatorial | Equatorial | 0.0 | 95.8 |
| 2 | Axial | Axial | 5.0 | 0.1 |
| 3 | Equatorial | Axial | 4.5 | 0.2 |
| 4 | Axial | Equatorial | 0.5 | 3.9 |
Note: This is a hypothetical representation. The actual energy values would depend on the specific force field used and the intricate balance of all non-bonded interactions. The population is calculated using the Boltzmann distribution.
The conformational preferences and reactivity of this compound are governed by a combination of steric and electronic effects.
Steric Effects: The dominant steric factor is the repulsion between axial substituents and the axial hydrogens on the same side of the cyclohexane ring, known as 1,3-diaxial interactions. libretexts.org Due to the large size of the cyclohexyloxy group, conformers where this group is in an axial position will be significantly destabilized. libretexts.org The bromine atom also prefers the equatorial position, although its steric demand is less than that of the cyclohexyloxy group. The interplay of these steric preferences in the various possible stereoisomers (cis/trans) dictates the most stable ground-state conformations.
Electronic Effects: Beyond simple steric repulsion, electronic effects such as hyperconjugation can influence conformational stability. Hyperconjugation involves the donation of electron density from a filled bonding orbital (e.g., a C-H or C-C σ orbital) to an adjacent empty antibonding orbital (e.g., the C-Br σ* orbital). These interactions are stereoelectronically dependent, meaning their strength depends on the relative orientation of the interacting orbitals. While often more subtle than steric effects in cyclohexane systems, they can play a role in fine-tuning the conformational equilibrium. For instance, an axial C-Br bond can act as a better acceptor for hyperconjugative interactions from axial C-H bonds on the same side of the ring.
Synthetic Utility and Further Chemical Transformations of 1 Bromo 2 Cyclohexyloxy Cyclohexane
Application as a Key Intermediate in Organic Synthesis
As a bifunctional molecule, 1-Bromo-2-(cyclohexyloxy)cyclohexane possesses two key reactive sites: the carbon-bromine bond and the ether linkage. The presence of the bromine atom, a good leaving group, makes this compound a valuable intermediate for introducing the 2-(cyclohexyloxy)cyclohexyl moiety into a target molecule through nucleophilic substitution reactions.
In theory, it can react with a variety of nucleophiles, such as amines, thiols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity is fundamental to its potential as a building block in the synthesis of more complex molecular architectures. For instance, its reaction with an amine would yield a corresponding N-[2-(cyclohexyloxy)cyclohexyl]amine, a structural motif that could be of interest in various chemical fields.
The stereochemistry of the starting material would likely play a crucial role in the stereochemical outcome of such substitution reactions, proceeding through mechanisms such as S_N1 or S_N2, depending on the reaction conditions and the nature of the nucleophile.
Derivatization to Novel Functionalized Cyclohexyl Ethers
The inherent reactivity of the carbon-bromine bond allows for the straightforward derivatization of this compound into a range of novel functionalized cyclohexyl ethers. These transformations can introduce new functional groups, thereby altering the chemical and physical properties of the parent molecule and opening avenues for further reactions.
Table 1: Potential Derivatization Reactions of this compound
| Reactant/Reagent | Product Functional Group | Potential Product Name |
| Sodium Azide (NaN₃) | Azide | 1-Azido-2-(cyclohexyloxy)cyclohexane |
| Sodium Cyanide (NaCN) | Nitrile | 2-(Cyclohexyloxy)cyclohexanecarbonitrile |
| Grignard Reagents (R-MgBr) | Alkyl/Aryl | 1-Alkyl/Aryl-2-(cyclohexyloxy)cyclohexane |
| Lithium Aluminum Hydride (LiAlH₄) | Hydride (reduction) | (Cyclohexyloxy)cyclohexane |
Development of New Synthetic Methodologies Utilizing the Compound's Reactivity
The structure of this compound lends itself to the development of novel synthetic methodologies. For example, under basic conditions, it could undergo elimination reactions to form cyclohexene (B86901) derivatives. The regioselectivity and stereoselectivity of such eliminations (E1 vs. E2) would be a subject of interest for methodological studies, likely influenced by the steric bulk of the cyclohexyloxy group and the choice of base and solvent.
Furthermore, the compound could be a substrate in various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, where the bromine atom is replaced by a carbon-based group. This would enable the synthesis of complex molecules where the 2-(cyclohexyloxy)cyclohexyl unit is attached to aromatic, vinylic, or alkynyl systems. The successful application of this compound in such reactions would represent a significant methodological advancement.
Potential in Medicinal Chemistry Scaffold Development (focused on synthetic pathways, not biological activity)
In the context of medicinal chemistry, molecular scaffolds provide the core structure upon which various functional groups can be appended to create a library of compounds for biological screening. The 2-(cyclohexyloxy)cyclohexyl framework derivable from this compound represents a lipophilic and conformationally rich scaffold.
The synthetic pathways to new chemical entities based on this scaffold would heavily rely on the reactions discussed previously. For instance, nucleophilic substitution at the bromine-bearing carbon could be employed to introduce pharmacophoric groups.
Table 2: Exemplary Synthetic Transformations for Scaffold Elaboration
| Reaction Type | Reagent Example | Resulting Moiety |
| N-Alkylation | Piperidine | 1-(Piperidin-1-yl)-2-(cyclohexyloxy)cyclohexane |
| C-C Bond Formation | Phenylboronic acid (Suzuki Coupling) | 1-Phenyl-2-(cyclohexyloxy)cyclohexane |
| Ether Cleavage (e.g., with HBr) | Hydrobromic Acid | 2-Bromocyclohexanol and Bromocyclohexane |
The ability to systematically modify the 2-(cyclohexyloxy)cyclohexyl core through these synthetic routes would make this compound a potentially valuable starting material for the generation of diverse molecular structures for drug discovery programs. The development of efficient and stereocontrolled methods for these transformations would be a key focus of such synthetic endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
